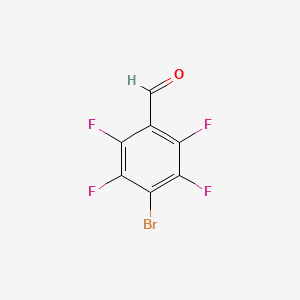

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Description

BenchChem offers high-quality 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQIERQXAUMNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546335 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108574-98-7 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of four fluorine atoms and a bromine atom on the benzene ring, make it a compound of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The tetrafluorinated phenyl ring imparts properties such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, outlines experimental protocols for their determination, and discusses its reactivity and safety considerations.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | 4-bromo-2,3,5,6-tetrafluorobenzaldehyde[1] |

| CAS Number | 108574-98-7[1] |

| Molecular Formula | C₇HBrF₄O[1] |

| Molecular Weight | 256.98 g/mol [1] |

| SMILES | C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F[1] |

| InChI | InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H[1] |

Physicochemical Properties

A summary of the key physical properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is presented below. It is important to note that some of these properties are predicted values from computational models due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| Appearance | White to Brown powder to crystal[2] | TCI Chemicals |

| Melting Point | 109.0 to 113.0 °C | TCI Chemicals[2] |

| 101-103 °C (Solvent: ethyl ether) | ChemicalBook[3] | |

| Boiling Point | 220.1 ± 40.0 °C (Predicted) | ChemicalBook[3][4] |

| Density | 1.916 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3][4] |

| Solubility | Described as non-polar. Expected to be soluble in non-polar organic solvents.[5] | Biosynth |

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak for the aldehydic proton. The chemical shift of this proton is anticipated to be in the range of δ 9.5-10.5 ppm, characteristic of aromatic aldehydes. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring would likely shift this peak further downfield compared to unsubstituted benzaldehyde.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

-

Aldehydic Carbonyl (C=O): A peak in the range of δ 185-195 ppm.

-

Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom (C-Br) and the carbons attached to the fluorine atoms (C-F) will exhibit characteristic chemical shifts and C-F coupling. The carbon bearing the aldehyde group will also be in this region. Due to the high degree of fluorination, complex splitting patterns due to C-F coupling are expected.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, two distinct signals are expected for the two pairs of chemically non-equivalent fluorine atoms. The fluorine atoms ortho to the aldehyde group will be in a different electronic environment compared to the fluorine atoms meta to the aldehyde group. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms would provide definitive structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1700-1720 cm⁻¹. The electron-withdrawing fluorine atoms may shift this frequency to a higher wavenumber.

-

C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 and 2820 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 256 and 258, with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺), which would result in a tetrafluorobromophenyl cation.

Reactivity and Applications

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde possesses two reactive sites: the aldehyde group and the carbon-bromine bond.

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions typical for aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig reaction, aldol condensation). The high degree of fluorination on the aromatic ring can influence the reactivity of the aldehyde group.

-

Carbon-Bromine Bond: The C-Br bond is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position of the tetrafluorophenyl ring, making it a valuable intermediate in the synthesis of complex molecules.

Due to these reactive handles, 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a key starting material for the synthesis of various organic compounds with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of new drug candidates. The tetrafluorophenyl moiety can enhance metabolic stability and binding affinity.

-

Agrochemicals: In the synthesis of novel pesticides and herbicides.

-

Materials Science: For the preparation of liquid crystals, polymers, and other advanced materials with specific electronic and physical properties.

Experimental Protocols

The following are standard, self-validating protocols for the determination of key physical properties of solid organic compounds like 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting point range suggests the presence of impurities.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate final determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate (1-2 °C per minute).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁-T₂.

Solubility Determination

Causality: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. This information is critical for selecting appropriate solvents for reactions, purifications, and formulations.

Protocol:

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: Place a small, accurately weighed amount of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (e.g., 10 mg) into a series of small test tubes or vials.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first tube.

-

Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Incremental Solvent Addition (if necessary): If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.

-

Data Recording: Record the amount of solvent required to dissolve the solid. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).

-

Repeat for all solvents.

Safety and Handling

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a valuable synthetic intermediate with a unique combination of reactive functional groups and a highly fluorinated aromatic ring. While there are gaps in the publicly available experimental data for some of its physical properties, this guide provides a comprehensive summary of the current state of knowledge. The predictive data and information from analogous compounds offer a solid foundation for its use in research and development. Further experimental characterization of its physical and chemical properties would be a valuable contribution to the scientific community.

References

-

PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride. Retrieved January 12, 2026, from [Link]

-

American Elements. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). 4-bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

iChemical. (n.d.). 4-bromo-2,3,5,6-tetrafluorobenzaldehyde, CAS No. 108574-98-7. Retrieved January 12, 2026, from [Link]

-

ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Bromobenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved January 12, 2026, from [Link]

Sources

- 1. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [sigmaaldrich.com]

- 2. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [chemicalbook.com]

- 3. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [amp.chemicalbook.com]

- 4. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (CAS No. 108574-98-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Introduction: The Strategic Value of a Polyfunctional Building Block

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a crystalline organic compound distinguished by its densely functionalized aromatic core.[1] The strategic placement of a bromine atom, an aldehyde group, and four fluorine atoms on a benzene ring makes it an exceptionally versatile reagent in modern organic synthesis. Its true value lies in the orthogonal reactivity of its functional groups: the aldehyde allows for carbonyl chemistry, the bromine atom serves as a handle for cross-coupling reactions, and the electron-withdrawing fluorine atoms significantly influence the molecule's reactivity, stability, and physicochemical properties. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights to unlock its full potential in complex molecule synthesis, particularly within the realms of medicinal chemistry and materials science.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in any experimental setting. The key data for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde are summarized below.

Table 1: Core Physicochemical Properties [1][2][3]

| Property | Value | Source(s) |

| CAS Number | 108574-98-7 | PubChem[2], Biosynth[1] |

| Molecular Formula | C₇HBrF₄O | PubChem[2] |

| Molecular Weight | 256.98 g/mol | PubChem[2], Biosynth[1] |

| Appearance | White to brown crystalline powder/solid | TCI Chemicals[3] |

| Melting Point | 109.0 to 113.0 °C | TCI Chemicals[3] |

| IUPAC Name | 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | PubChem[2] |

| SMILES | C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F | PubChem[2], Biosynth[1] |

| InChIKey | ABQIERQXAUMNCS-UHFFFAOYSA-N | PubChem[2] |

Safety & Handling: A Mandate for Caution

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[2] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[2]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][4] Avoid generating dust. In case of contact, wash skin thoroughly with soap and water and flush eyes cautiously with water for several minutes.[3]

Synthesis and Purification: Formylation of a Bromo-tetrafluorophenyl Precursor

While commercially available, understanding the synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde provides insight into its impurity profile and potential side products. A common and effective laboratory-scale synthesis involves the formylation of 1-bromo-2,3,5,6-tetrafluorobenzene via a metal-halogen exchange reaction.

The causality behind this choice of strategy is rooted in the high acidity of the proton ortho to the bromine atom in the starting material, which is further enhanced by the inductive effect of the fluorine atoms. This facilitates clean deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a Grignard reagent, followed by trapping the resulting organometallic intermediate with a formylating agent.

Workflow: Synthesis via Metal-Halogen Exchange and Formylation

Caption: Synthesis workflow for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

Chemical Reactivity and Strategic Transformations

The utility of this reagent stems from the distinct reactivity of its two primary functional handles: the aryl bromide and the aldehyde.

The Aryl Bromide: A Gateway to C-C Bond Formation

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for building molecular complexity.[5] The electron-deficient nature of the tetrafluorinated ring enhances the oxidative addition step in the catalytic cycle, often leading to high reaction efficiency.

Key Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most critical transformation for this building block, enabling the formation of biaryl structures.[6] These motifs are prevalent in pharmaceuticals and advanced materials.

Field-Proven Protocol: Suzuki Coupling with Phenylboronic Acid

-

Rationale: This protocol uses a common and robust catalyst system (Pd(OAc)₂ with PPh₃) that is generated in situ, avoiding the need for expensive and air-sensitive Pd(0) catalysts.[7] A mixed solvent system of propanol and water with a carbonate base is effective for a wide range of substrates.[7]

-

Step-by-Step Methodology:

-

Inert Atmosphere: To a three-necked flask equipped with a condenser and nitrogen inlet, add 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a suitable solvent like 1-propanol or dioxane/water (4:1).

-

Degassing: Purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS. Reactions are often complete within 2-12 hours.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting biaryl aldehyde via silica gel column chromatography.

-

Sources

- 1. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 | IEA57498 [biosynth.com]

- 2. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. identipack.com [identipack.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. We will explore its fundamental molecular properties, synthesis, and potential applications, offering a technical resource for professionals in the field.

Core Molecular Attributes

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a synthetically versatile building block. Its reactivity is dominated by the aldehyde functional group and the electron-deficient, halogen-substituted aromatic ring.

Molecular Formula and Structure

The molecular formula for this compound is C7HBrF4O .[1][2] This formula indicates a composition of seven carbon atoms, one hydrogen atom, one bromine atom, four fluorine atoms, and one oxygen atom. The structure consists of a benzene ring substituted with a bromine atom, four fluorine atoms, and a formyl (-CHO) group.

The IUPAC name for this compound is 4-bromo-2,3,5,6-tetrafluorobenzaldehyde.[1] It is also known by its CAS number, 108574-98-7.[1][3]

Caption: 2D structure of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

Molecular Weight

The molecular weight of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a critical parameter for stoichiometric calculations in chemical reactions. Based on the atomic masses of its constituent elements, the molecular weight is 256.98 g/mol .[1][3][4]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C7HBrF4O | PubChem[1], American Elements[2] |

| Molecular Weight | 256.98 g/mol | PubChem[1], Sigma-Aldrich[3], iChemical[4] |

| Appearance | White to Brown powder/crystal | TCI Chemicals |

| Purity | >95% | Sigma-Aldrich[3], Advanced ChemBlocks[5] |

| CAS Number | 108574-98-7 | PubChem[1], Sigma-Aldrich[3] |

Synthesis and Reactivity

The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde and related fluorinated benzaldehydes often involves the formylation of a corresponding brominated and fluorinated benzene derivative. A common synthetic route involves a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

The reactivity of this molecule is characterized by the electrophilic nature of the aldehyde carbon and the electron-deficient aromatic ring. The fluorine and bromine substituents have a strong electron-withdrawing effect, which activates the ring towards nucleophilic aromatic substitution. The aldehyde group can undergo a wide range of reactions, including oxidation, reduction, and condensation reactions, making it a valuable precursor for the synthesis of more complex molecules.

Applications in Research and Drug Development

Halogenated organic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific applications of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde in marketed drugs are not extensively documented in publicly available literature, its structural motifs are relevant to the design of novel therapeutic agents. For instance, substituted benzaldehyde derivatives are precursors to a wide range of heterocyclic compounds with diverse pharmacological activities. The bromo- and fluoro-substituents on the phenyl ring provide handles for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

Derivatives of similar brominated aromatic compounds have been investigated as inhibitors for various enzymes and receptors. For example, certain 4-bromo-benzamide derivatives have been explored as fibroblast growth factor receptor-1 (FGFR1) inhibitors for the potential treatment of non-small cell lung cancer.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a valuable chemical intermediate with a unique combination of reactive sites. Its well-defined molecular formula and weight, coupled with its versatile reactivity, make it a useful building block in organic synthesis. For researchers and professionals in drug development, this compound offers a scaffold for the creation of novel molecules with potential therapeutic applications, particularly due to the presence of fluorine and bromine atoms which can enhance pharmacological properties. Adherence to strict safety protocols is paramount when working with this and any other chemical substance.

References

-

PubChem. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

American Elements. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. [Link]

-

iChemical. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde, CAS No. 108574-98-7. [Link]

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

National Institutes of Health. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link]

Sources

- 1. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [sigmaaldrich.com]

- 4. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde, CAS No. 108574-98-7 - iChemical [ichemical.com]

- 5. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde 95% | CAS: 108574-98-7 | AChemBlock [achemblock.com]

- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde structure and nomenclature

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, a key fluorinated building block for advanced research and development. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the compound's structural and physicochemical properties, offers expert insight into its synthesis and reactivity, and discusses its potential applications, grounded in authoritative scientific principles.

Core Identification and Molecular Structure

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a polysubstituted aromatic compound featuring a benzaldehyde core heavily functionalized with fluorine atoms and a single bromine atom. This unique substitution pattern imparts distinct chemical properties that are highly valuable in specialized synthesis.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is cataloged under several standard identifiers.[1][2]

| Identifier Type | Value |

| IUPAC Name | 4-bromo-2,3,5,6-tetrafluorobenzaldehyde[1] |

| CAS Number | 108574-98-7[1][2] |

| Molecular Formula | C₇HBrF₄O[1][3][2] |

| SMILES | C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F[1][2] |

| InChI | InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H[1] |

| InChIKey | ABQIERQXAUMNCS-UHFFFAOYSA-N[1] |

Molecular Structure Visualization

The spatial arrangement of the atoms dictates the molecule's reactivity and steric profile. The aldehyde group is positioned at C1, the bromine at C4, and fluorine atoms occupy all other available ring positions (C2, C3, C5, C6).

Caption: 2D structure of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

Physicochemical and Spectroscopic Properties

The physical state of this compound is typically a yellow to brown solid.[4] Its properties are dominated by the heavy atoms (Br, F) and the polar aldehyde group.

| Property | Value | Source |

| Molecular Weight | 256.98 g/mol | [1][2] |

| Monoisotopic Mass | 255.91469 Da | [1] |

| Appearance | Yellow to brown solid | [4] |

| Melting Point | 101-103 °C | [4] |

| Boiling Point | 220.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.916 ± 0.06 g/cm³ (Predicted) | [4] |

While specific spectral data was not available in the initial search, one can predict the key characteristics:

-

¹⁹F NMR: Would show distinct signals for the fluorine atoms, influenced by their position relative to the bromine and aldehyde groups.

-

¹H NMR: A singlet corresponding to the aldehydic proton, likely deshielded by the aromatic ring and oxygen atom.

-

¹³C NMR: Signals for the aromatic carbons showing C-F and C-Br coupling, along with a characteristic signal for the carbonyl carbon.

-

IR Spectroscopy: A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the aldehyde.

Synthesis Pathway: A Mechanistic Approach

Expertise & Causality: This strategy is selected for its high regioselectivity. The C-H bond in 1-bromo-2,3,5,6-tetrafluorobenzene is the most logical site for deprotonation and subsequent electrophilic attack. Alternative routes, such as direct bromination of tetrafluorobenzaldehyde, would likely suffer from poor selectivity and harsh reaction conditions. The use of a strong lithium base followed by an electrophilic formylating agent like N,N-dimethylformamide (DMF) is a standard, high-yielding method for aldehyde synthesis on activated aromatic rings.[5]

Proposed Experimental Protocol

This protocol is a self-validating system; progress can be monitored at each stage using techniques like Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of starting material and the formation of the product.

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. A rigorously inert atmosphere is crucial as organolithium reagents are extremely sensitive to moisture and oxygen.

-

Precursor Solubilization: Charge the flask with 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 eq.) and anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The exotherm must be controlled to prevent side reactions. Stir for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise, again maintaining the low temperature. The lithium-halogen exchange product, a potent nucleophile, will attack the electrophilic carbonyl carbon of DMF.

-

Quenching and Work-up: After stirring for an additional 2-3 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

Chemical Reactivity and Synthetic Utility

The molecule possesses three key reactive sites, making it a versatile synthetic intermediate:

-

The Aldehyde Group: This functional group is a gateway to numerous transformations, including:

-

Oxidation: To the corresponding 4-bromo-2,3,5,6-tetrafluorobenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: To 4-bromo-2,3,5,6-tetrafluorobenzyl alcohol with mild reducing agents such as sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Reactions with Grignard or organolithium reagents to form secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene.

-

-

The Aromatic Ring (SNAr): The four electron-withdrawing fluorine atoms strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[6][7] The fluorine atoms, particularly those ortho and para to the aldehyde (a deactivating group), can be displaced by strong nucleophiles like alkoxides, amines, or thiolates. This allows for the introduction of diverse substituents onto the fluorinated ring.

-

The Carbon-Bromine Bond: The C-Br bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[8]

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new C-C bonds, linking the fluorinated ring to other aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.

-

The presence of a highly fluorinated ring is of particular interest in drug development. Fluorine substitution can enhance metabolic stability, improve binding affinity by altering electronic properties, and increase lipophilicity, which can aid in cell membrane permeability.[9] As such, this aldehyde serves as a valuable building block for synthesizing novel pharmaceutical candidates.

Safety, Handling, and Storage

As a research chemical, 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful and an irritant.[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid generating dust and all personal contact, including inhalation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[11]

References

-

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde - PubChem. (National Center for Biotechnology Information) [Link]

-

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | CAS 108574-98-7. (AMERICAN ELEMENTS) [Link]

-

4-bromo-2,3,5,6-tetrafluorobenzaldehyde. (PubChemLite) [Link]

-

4-bromo-2,3,5,6-tetrafluorobenzaldehyde, CAS No. 108574-98-7. (iChemical) [Link]

-

4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride - PubChem. (National Center for Biotechnology Information) [Link]

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (National Center for Biotechnology Information) [Link]

- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents.

-

Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1 - NIST Technical Series Publications. (National Institute of Standards and Technology) [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (MDPI) [Link]

-

Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. (PubMed) [Link]

-

Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics. (PubMed) [Link]

Sources

- 1. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 | IEA57498 [biosynth.com]

- 3. americanelements.com [americanelements.com]

- 4. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [amp.chemicalbook.com]

- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Introduction

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (C₇HBrF₄O, Molecular Weight: 256.98 g/mol ) is a halogenated aromatic aldehyde that serves as a versatile building block in medicinal chemistry and materials science.[1][2][3] The dense substitution pattern of electron-withdrawing fluorine and bromine atoms, combined with the reactive aldehyde functionality, makes it a valuable intermediate for synthesizing complex molecular architectures. As with any high-value synthetic intermediate, unambiguous structural verification is paramount. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers, scientists, and drug development professionals engaged in its use.

Molecular Structure and Spectroscopic Implications

The structure of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is characterized by a high degree of symmetry and significant electronic effects from its substituents. The aldehyde group is a meta-director, while the halogens are ortho, para-directors with strong inductive electron-withdrawing properties. This electronic environment profoundly influences the spectral output.

For clarity in spectral assignments, the following standard numbering convention is used:

Caption: Numbering scheme for 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the molecular framework. Due to the molecule's C₂ᵥ symmetry, the number of unique signals is simplified.

¹H NMR Spectroscopy

The proton NMR spectrum is remarkably simple, containing only one signal corresponding to the aldehyde proton.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~10.3 ppm | Triplet (t) | -CH O |

Interpretation: The aldehydic proton resonates significantly downfield (~10.3 ppm), a characteristic feature driven by the deshielding effect of the carbonyl group's magnetic anisotropy.[4] The multiplicity is a triplet, which arises from coupling to the two equivalent ortho fluorine atoms (F2 and F6). This observation is a key diagnostic feature, confirming the proximity of the aldehyde group to two fluorine substituents.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum provides two distinct signals, confirming the C₂ᵥ symmetry of the molecule.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~ -138 ppm | Multiplet | F2 / F6 |

| ~ -145 ppm | Multiplet | F3 / F5 |

Interpretation: The two signals represent the two chemically non-equivalent fluorine environments. The fluorine atoms ortho to the aldehyde (F2/F6) are electronically distinct from those meta to it (F3/F5). Both signals appear as multiplets due to mutual F-F coupling. The precise assignment of these shifts often requires advanced 2D NMR experiments or comparison with computational data.[5]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals five distinct carbon signals, four for the aromatic ring and one for the carbonyl carbon. The key feature is the presence of large carbon-fluorine coupling constants (JC-F), which are invaluable for assignment.

| Chemical Shift (δ) | C-F Coupling (JCF) | Assignment |

| ~185 ppm | Triplet (small JC-F) | C HO |

| ~145 ppm | ddm (JC-F ~250 Hz) | C 2 / C 6 |

| ~142 ppm | ddm (JC-F ~250 Hz) | C 3 / C 5 |

| ~118 ppm | t (JC-F ~20 Hz) | C 1 |

| ~100 ppm | t (JC-F ~25 Hz) | C 4 |

Interpretation:

-

Carbonyl Carbon (CHO): The signal at ~185 ppm is characteristic of an aldehyde carbonyl carbon.[4] It appears as a triplet due to coupling with the two ortho fluorine atoms (²JCF).

-

Fluorine-Bearing Carbons (C2/C6, C3/C5): The signals around 142-145 ppm are assigned to the carbons directly bonded to fluorine. They exhibit very large one-bond C-F coupling constants (~250 Hz) and appear as complex multiplets (doublet of doublet of multiplets) due to additional smaller couplings to other fluorine atoms.

-

Substituent-Bearing Carbons (C1, C4): The carbons bearing the aldehyde (C1) and bromine (C4) are significantly shielded compared to the fluorinated carbons. Their chemical shifts and multiplicities (triplets due to coupling with two equivalent fluorine atoms at two or three bonds away) are consistent with their positions on the heavily substituted ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2900, ~2800 cm⁻¹ | Weak | Aldehydic C-H Stretch |

| ~1715 cm⁻¹ | Strong, Sharp | Carbonyl (C=O) Stretch |

| ~1640 cm⁻¹ | Medium | Aromatic C=C Stretch |

| ~1480 cm⁻¹ | Strong | Aromatic C=C Stretch |

| 1250-1000 cm⁻¹ | Very Strong | C-F Stretch |

| < 800 cm⁻¹ | Medium | C-Br Stretch |

Interpretation: The IR spectrum provides clear evidence for the defining features of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

-

C=O Stretch: A very strong and sharp absorption around 1715 cm⁻¹ is the most prominent feature and is diagnostic for the aldehyde carbonyl group. The frequency is higher than that of unsubstituted benzaldehyde (~1705 cm⁻¹) due to the strong electron-withdrawing inductive effect of the four fluorine atoms, which strengthens and shortens the C=O bond.[4]

-

Aldehydic C-H Stretch: Two weak bands characteristic of the aldehyde C-H stretch are expected and confirm the aldehyde's presence.[4]

-

C-F Stretches: The region between 1250-1000 cm⁻¹ is dominated by intense absorptions corresponding to the C-F stretching vibrations, confirming the polyfluorinated nature of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation patterns, which aids in structural confirmation.

| m/z | Relative Intensity | Assignment |

| 258 / 256 | ~98% / 100% | [M]⁺ (Molecular Ion) |

| 257 / 255 | Moderate | [M-H]⁺ |

| 229 / 227 | High | [M-CHO]⁺ |

| 148 | High | [M-CHO-Br]⁺ |

Interpretation: The most telling feature of the mass spectrum is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) at m/z 256 and 258 with nearly equal intensity.[1] This immediately confirms the presence of a single bromine atom in the molecule.

The primary fragmentation pathway involves the loss of the formyl radical (•CHO, 29 Da), leading to the highly stable tetrafluorobromobenzene cation at m/z 227 and 229. This is a characteristic fragmentation for benzaldehydes. Subsequent loss of the bromine radical from this fragment gives rise to the tetrafluorophenyl cation at m/z 148.

Sources

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

For the modern researcher, chemist, and drug development professional, a molecule is not merely a static structure but a dynamic tool. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, a highly functionalized aromatic compound, represents a versatile building block in synthetic chemistry. Its electron-deficient tetrafluorinated phenyl ring, coupled with a reactive aldehyde group and a synthetically useful bromine handle, makes it a valuable precursor for novel pharmaceuticals, agrochemicals, and materials. However, this same chemical reactivity and substitution pattern necessitates a thorough and nuanced understanding of its potential hazards.

This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS). It is designed to provide senior application scientists and laboratory professionals with a deeper, causality-driven understanding of this compound. By synthesizing technical data with field-proven insights, we will explore not just what precautions to take, but why they are necessary, ensuring a culture of self-validating safety and scientific integrity in the laboratory.

Section 1: Molecular Profile and Hazard Analysis

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (CAS No. 108574-98-7) is a solid, crystalline compound.[1] Its utility is intrinsically linked to its structure: the aldehyde group is a gateway for imine formation, Wittig reactions, and various condensations, while the bromo-tetrafluorophenyl moiety offers a site for cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution. This high degree of functionality, however, is the foundation of its hazard profile.

GHS Hazard Classification: A Consensus View

Globally Harmonized System (GHS) classifications from multiple suppliers converge on a profile of significant acute toxicity and irritation.[2] It is crucial to treat this compound with a high degree of caution.

Table 1: GHS Hazard Identification

| Hazard Class | Hazard Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2] |

Note: Some suppliers assign more severe classifications (e.g., H301 - Toxic if swallowed)[3]. In the absence of definitive consensus, a conservative approach is mandated. Always assume the highest plausible level of hazard.

The Chemical Rationale Behind the Hazards

-

Respiratory and Mucous Membrane Irritation: Aldehydes are well-known irritants. The electrophilic nature of the aldehyde carbon can react with biological nucleophiles (like amines and thiols in proteins) on the surface of the respiratory tract and eyes, leading to irritation and potential damage.[2]

-

Skin Irritation and Dermal Toxicity: The combination of the reactive aldehyde and the lipophilic, halogenated aromatic ring likely facilitates absorption through the skin. This can lead to local irritation and contribute to systemic toxicity.[2]

-

Inherent Reactivity and Storage: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air. This degradation can alter the compound's reactivity and purity. Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a critical, data-driven requirement to maintain sample integrity.[4]

Section 2: Quantitative and Physical Data

A clear understanding of the physical properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is essential for its safe handling and use in experimental design.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 108574-98-7 | [2][3] |

| Molecular Formula | C₇HBrF₄O | [2][3] |

| Molecular Weight | 256.98 g/mol | [1][2] |

| Appearance | White to brown crystalline solid/powder | |

| Melting Point | 101-113 °C | [4] |

| Boiling Point | ~220 °C (Predicted) | [4] |

| Density | ~1.92 g/cm³ (Predicted) | [4] |

Section 3: Risk Assessment and Mitigation Workflow

Effective laboratory safety is proactive, not reactive. Before any experiment, a thorough risk assessment must be conducted. The following workflow provides a logical framework for this process.

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Section 4: Standard Operating Procedures (SOPs)

The following protocols are designed to provide clear, actionable steps for the safe handling of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

SOP: Weighing and Handling of Solid Compound

This protocol is predicated on the principle of minimizing exposure through containment and personal protection.

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Designate a specific area within the fume hood for handling the solid. Cover the surface with absorbent, disposable bench paper.

-

-

Aliquotting the Reagent:

-

Retrieve the reagent container from its designated storage location (cool, dry, inert atmosphere).[4] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Perform all manipulations deep within the fume hood.

-

Use a clean spatula to transfer the desired amount of the solid to a tared, sealed weighing vessel (e.g., a vial with a cap). Avoid creating airborne dust.

-

Immediately and securely close the main reagent container, purge with an inert gas (e.g., argon) if possible, and return it to storage.

-

-

Cleanup:

-

Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol).

-

Dispose of the bench paper and cleaning cloths into a designated solid hazardous waste container.

-

Wash hands thoroughly after removing gloves.

-

SOP: Emergency Response for a Small Spill (<1 g)

This procedure prioritizes containment and the safety of personnel.

-

Immediate Action:

-

Alert colleagues in the immediate vicinity.

-

If safe to do so, restrict access to the spill area.

-

Ensure ventilation is adequate (fume hood sash should be lowered). Do not attempt to clean a spill outside of a fume hood without appropriate respiratory protection.

-

-

Containment and Cleanup:

-

Wear the full PPE as described in SOP 4.1.

-

Gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels as the primary absorbent.

-

Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.

-

-

Decontamination:

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Place all contaminated materials, including gloves, into the sealed hazardous waste container.

-

Report the incident to laboratory management.

-

SOP: First Aid Measures

These are immediate actions to be taken while seeking professional medical help.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[5] Wash skin immediately with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a powerful tool for chemical innovation. Its potential can only be safely unlocked through a disciplined and informed approach to laboratory safety. By understanding the chemical principles that drive its reactivity and toxicity, researchers can move beyond rote compliance with safety rules to a state of proactive risk management. This guide serves as a foundational resource for building that expertise, ensuring that scientific advancement and personal safety proceed in tandem.

References

-

PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

American Elements. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

- 1. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 | IEA57498 [biosynth.com]

- 2. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [amp.chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, a critical building block in the fields of medicinal chemistry, agrochemicals, and materials science. The highly functionalized nature of this polyfluorinated aromatic aldehyde, featuring both a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate for the synthesis of complex molecular architectures. This document details field-proven methodologies, focusing on the causal relationships behind experimental choices, and presents robust, step-by-step protocols. The primary synthetic strategies discussed are formylation via metal-halogen exchange, including lithiation and Grignard reagent formation, from the readily available precursor, 1-bromo-2,3,5,6-tetrafluorobenzene.

Introduction: Strategic Importance of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

Polyfluorinated aromatic compounds are of immense interest to researchers in drug development and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity or material performance.

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (C₇HBrF₄O) is a bifunctional reagent of significant synthetic utility. The aldehyde group serves as a handle for a wide array of transformations, such as reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid. Concurrently, the bromine atom on the electron-deficient tetrafluorophenyl ring is primed for participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the C4 position. This dual reactivity makes it an indispensable precursor for constructing complex, fluorine-rich molecular frameworks.[1]

Physicochemical Properties

A summary of the key properties of the target compound is provided below for reference.

| Property | Value |

| CAS Number | 108574-98-7[2][3] |

| Molecular Formula | C₇HBrF₄O[3][4] |

| Molecular Weight | 256.98 g/mol [3] |

| Appearance | White to brown crystalline powder[5] |

| Melting Point | 101-103 °C[6] |

| Boiling Point | 220.1 ± 40.0 °C (Predicted)[6] |

| InChIKey | ABQIERQXAUMNCS-UHFFFAOYSA-N[3][7] |

Core Synthetic Strategies: Formylation via Metal-Halogen Exchange

The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde predominantly relies on the formylation of an organometallic intermediate derived from 1-bromo-2,3,5,6-tetrafluorobenzene. The electron-withdrawing nature of the four fluorine atoms renders the aromatic ring highly resistant to classical electrophilic formylation methods like the Vilsmeier-Haack reaction, which are effective only on electron-rich arenes.[8][9][10] Therefore, a reversal of polarity (umpolung) is required. This is achieved by converting the C-Br bond into a nucleophilic organometallic C-M bond (where M = Li or Mg). This process is known as metal-halogen exchange.[11][12]

Method 1: Synthesis via Lithium-Halogen Exchange

This is the most common and often highest-yielding approach. It involves the treatment of the starting material with a strong organolithium base, typically at cryogenic temperatures, to generate a highly reactive aryllithium species, which is then trapped with a formylating agent.

Causality and Mechanistic Insight: The lithium-halogen exchange is an equilibrium-driven process where the lithium atom of an organolithium reagent (e.g., n-butyllithium) exchanges with a halogen atom on an organic substrate.[11] The equilibrium favors the formation of the more stable organolithium species. In this case, the reaction between 1-bromo-2,3,5,6-tetrafluorobenzene and n-butyllithium favors the formation of 4-bromo-2,3,5,6-tetrafluorophenyllithium because the resulting sp²-hybridized carbanion is more stable than the sp³-hybridized carbanion of the n-butyl group. The reaction is extremely rapid and must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the solvent or decomposition of the aryllithium intermediate.

The subsequent formylation step involves the nucleophilic attack of the aryllithium on the electrophilic carbonyl carbon of an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF). This forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired aldehyde.

Detailed Experimental Protocol:

-

System Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.

-

Reaction Setup: The flask is charged with 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, typically 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour. Successful lithiation is often indicated by a slight color change.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is then carefully quenched by pouring it into a cold saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-bromo-2,3,5,6-tetrafluorobenzaldehyde.

Method 2: Synthesis via Grignard Reagent

An alternative to organolithium reagents is the use of Grignard reagents. This method can offer advantages in terms of functional group tolerance and safety on a larger scale, although the formation of the Grignard reagent from the electron-poor aryl bromide can be sluggish.

Causality and Mechanistic Insight: The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond. This reaction is typically initiated on the surface of the magnesium turnings. The highly electron-deficient nature of the tetrafluorinated ring can make this insertion challenging. The use of activating agents (e.g., a crystal of iodine or 1,2-dibromoethane) is often necessary.

A significant advancement in this area is the use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). These reagents facilitate a more efficient bromine-magnesium exchange reaction under milder conditions than direct insertion. The LiCl helps to break up polymeric Grignard aggregates and solubilizes the resulting organomagnesium species, enhancing its reactivity. The subsequent formylation step is analogous to the lithiation pathway, where the arylmagnesium bromide acts as the nucleophile attacking DMF.

Detailed Experimental Protocol (Using Br/Mg Exchange):

-

System Preparation: A flame-dried, three-necked flask is set up under a nitrogen atmosphere as described in Method 1.

-

Reaction Setup: The flask is charged with 1-bromo-2,3,5,6-tetrafluorobenzene (1.0 eq) in anhydrous THF.

-

Bromine-Magnesium Exchange: The solution is cooled to 0 °C. Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 eq, typically 1.3 M in THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, monitoring by GC-MS for consumption of the starting material.

-

Formylation: The mixture is cooled back to 0 °C, and anhydrous DMF (1.5 eq) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Workup and Purification: The reaction is quenched by slow addition of 1 M aqueous HCl. The product is then extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. Purification is achieved via silica gel column chromatography as described previously.

Comparative Analysis and Data

The choice between the lithiation and Grignard pathways often depends on laboratory scale, available reagents, and the presence of other sensitive functional groups in more complex substrates.

| Parameter | Method 1: Lithiation | Method 2: Grignard (Br/Mg Exchange) |

| Key Reagent | n-Butyllithium | i-PrMgCl·LiCl |

| Temperature | -78 °C (Cryogenic) | 0 °C to Room Temperature |

| Reaction Time | Typically faster exchange (~1 h) | Slower exchange (2-4 h) |

| Typical Yields | Generally high (can exceed 80%) | Good to high (often 60-80%) |

| Advantages | High reactivity, rapid exchange | Milder conditions, better for large scale |

| Disadvantages | Pyrophoric reagent, requires very low temp. | Slower, may require specialized Grignard reagent |

Product Characterization Data

The identity and purity of the synthesized 4-bromo-2,3,5,6-tetrafluorobenzaldehyde should be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | Singlet around δ 10.4 ppm (aldehyde proton). |

| ¹⁹F NMR (CDCl₃) | Two multiplets in the aromatic region, characteristic of the AA'XX' spin system. |

| ¹³C NMR (CDCl₃) | Signal for the aldehyde carbonyl (~185 ppm), and four distinct signals for the aromatic carbons, showing C-F coupling. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ~256/258 with characteristic bromine isotope pattern (1:1). |

| IR (KBr) | Strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹. |

Safety and Handling

Researchers must adhere to strict safety protocols when performing these syntheses.

-

Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere using proper syringe techniques.

-

Grignard Reagents: Flammable and react with water. Handle under an inert atmosphere.

-

Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

Product (4-Bromo-2,3,5,6-tetrafluorobenzaldehyde): Classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

The synthesis of 4-bromo-2,3,5,6-tetrafluorobenzaldehyde is most reliably achieved through a metal-halogen exchange of 1-bromo-2,3,5,6-tetrafluorobenzene followed by formylation. The use of n-butyllithium at cryogenic temperatures represents a highly efficient and well-established laboratory-scale method. For larger-scale operations or in contexts where milder conditions are preferable, the bromine-magnesium exchange facilitated by reagents like i-PrMgCl·LiCl offers a robust and practical alternative. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and safely produce this valuable synthetic intermediate for their advanced research applications.

References

-

Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Sciforum. Available at: [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. Available at: [Link]

-

4-bromo-2,3,5,6-tetrafluorobenzaldehyde. PubChemLite. Available at: [Link]

- CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.

-

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | CAS 108574-98-7. AMERICAN ELEMENTS. Available at: [Link]

-

Metal–halogen exchange. Wikipedia. Available at: [Link]

- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.

-

Metal–halogen exchange. Grokipedia. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [chemicalbook.com]

- 3. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 | IEA57498 [biosynth.com]

- 6. 4-bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 [amp.chemicalbook.com]

- 7. PubChemLite - 4-bromo-2,3,5,6-tetrafluorobenzaldehyde (C7HBrF4O) [pubchemlite.lcsb.uni.lu]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde: An Analysis of Starting Materials

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde

4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a highly valuable, poly-functionalized aromatic building block in modern synthetic chemistry.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nature of four fluorine atoms and the versatile reactivity of both the aldehyde and bromo functionalities, make it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and polymers.[3] The strategic selection of a starting material for its synthesis is a critical decision that directly impacts overall yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth analysis of the primary synthetic routes, focusing on the causality behind experimental choices to empower researchers in making informed decisions.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde can be approached from two principal retrosynthetic disconnections:

-

Strategy A: Formylation of a Pre-brominated Tetrafluorobenzene Core. This approach involves introducing the aldehyde group onto a commercially available bromo-tetrafluorinated aromatic ring.

-

Strategy B: Bromination of a Tetrafluorobenzaldehyde Core. This strategy involves the electrophilic bromination of a pre-existing tetrafluorobenzaldehyde molecule.

The choice between these pathways is governed by factors including starting material availability, reaction regioselectivity, and the robustness of the required chemical transformations.

In-Depth Analysis of Key Starting Materials

Starting Material 1: 1-Bromo-2,3,5,6-tetrafluorobenzene

This is arguably the most direct and widely employed precursor for the target molecule.[4][5] The synthetic challenge lies in the efficient and regioselective introduction of a formyl group at the C4 position.

Synthetic Transformation: Directed Ortho-Metalation (DoM) via Lithium-Halogen Exchange

The most effective method for this transformation is a lithium-halogen exchange followed by quenching with an appropriate formylating agent.[6]

-

Mechanism and Rationale: At cryogenic temperatures (typically -78 °C), an organolithium reagent, most commonly n-butyllithium (n-BuLi), selectively abstracts the bromine atom from 1-bromo-2,3,5,6-tetrafluorobenzene. This occurs much faster than proton abstraction from the aromatic ring due to the high acidity of the C-H bond being insufficient for deprotonation by n-BuLi under these conditions. The resulting aryllithium intermediate is a potent nucleophile. This intermediate is then quenched with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to generate the desired aldehyde after aqueous workup. The extremely low temperature is critical to prevent side reactions, such as the decomposition of the aryllithium species.[7]

Logical Workflow for Synthesis via Lithium-Halogen Exchange

Caption: Synthesis via Lithium-Halogen Exchange.

Advantages:

-

High Regioselectivity: The formylation occurs specifically at the position of the bromine atom, leading to a single, desired isomer.

-

Good to Excellent Yields: When performed under strictly anhydrous and anaerobic conditions, this method is known to provide high yields.

-

Commercially Available Starting Material: 1-Bromo-2,3,5,6-tetrafluorobenzene is readily available from multiple chemical suppliers.[4][5]

Disadvantages & Mitigation:

-

Strict Reaction Conditions: Requires cryogenic temperatures and the rigorous exclusion of water and atmospheric oxygen to prevent quenching of the highly reactive organolithium intermediate.[7][8] All glassware must be oven- or flame-dried, and solvents must be anhydrous.

-

Handling of Pyrophoric Reagents: n-BuLi is pyrophoric and requires specialized handling techniques.

Starting Material 2: 2,3,5,6-Tetrafluorobenzaldehyde

This approach reverses the order of functional group introduction, starting with a commercially available aldehyde and adding the bromine atom.[9]

Synthetic Transformation: Electrophilic Aromatic Bromination

The key transformation is the bromination of the aromatic ring.

-

Mechanism and Rationale: The aldehyde group is a deactivating group and a meta-director for electrophilic aromatic substitution. However, the existing fluorine atoms heavily influence the ring's reactivity. The reaction requires a potent electrophilic bromine source, typically generated from molecular bromine (Br₂) in the presence of a strong Lewis acid (e.g., FeBr₃) or within a superacidic medium like oleum (H₂SO₄·SO₃). The Lewis acid polarizes the Br-Br bond, creating a strong "Br⁺" electrophile that can overcome the deactivated nature of the ring. The regioselectivity is directed to the C4 position, which is para to the aldehyde and flanked by two fluorine atoms.

Logical Workflow for Synthesis via Electrophilic Bromination

Sources

- 1. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | 108574-98-7 | IEA57498 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-BROMO-2,3,5,6-TETRAFLUOROBENZENE | 1559-88-2 [chemicalbook.com]

- 5. 1-Bromo-2,3,5,6-tetrafluorobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis, Properties, and Applications of Highly Fluorinated Benzaldehydes

Abstract